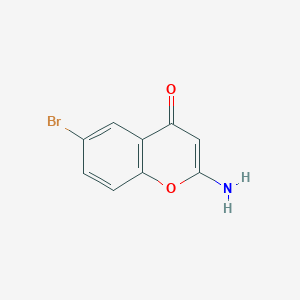

2-Amino-6-bromo-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

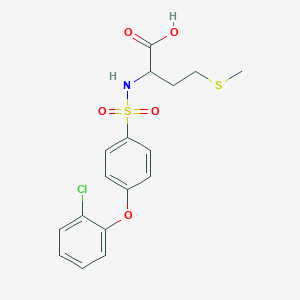

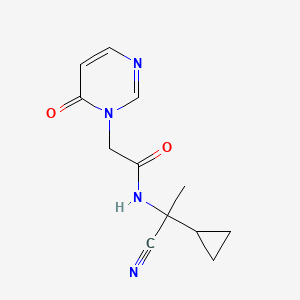

2-Amino-6-bromo-4H-chromen-4-one is a chemical compound with the CAS Number: 81563-94-2 . It has a molecular weight of 240.06 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, magnesium oxide (MgO) has been used as an extremely active heterogeneous base catalyst for the synthesis of pyran annulated chromene derivatives .Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-6-bromo-4H-chromen-4-one . The InChI code is 1S/C9H6BrNO2/c10-5-1-2-8-6 (3-5)7 (12)4-9 (11)13-8/h1-4H,11H2 .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 282-283 .Scientific Research Applications

Theoretical and Experimental Studies

- Theoretical Calculations and Spectroscopic Study: 2-Amino-6-bromo-4H-chromen-4-one derivatives have been studied for their geometrical structure, vibrational wavenumbers, nuclear magnetic behavior, and natural bond orbital analysis using density functional theory. These studies provide insights into the stability and reactivity of these compounds, which are essential for their applications in scientific research (Yadav et al., 2020).

Medicinal Chemistry

- Apoptosis Induction in Cancer Cells: 2-Amino-6-bromo-4H-chromen-4-one derivatives have been identified as potent apoptosis inducers. They have shown effectiveness in nuclear fragmentation, cell cycle arrest, and apoptosis induction in various human cell lines, which is significant for cancer research (Kemnitzer et al., 2004).

Catalysis and Synthesis

- Electrocatalytic Synthesis: An electrochemically induced multicomponent transformation has been used for the efficient and selective formation of 2-amino-4H-chromene scaffolds. This method offers advantages in terms of selectivity and yields compared to classic chemical base catalysis, contributing to the development of 2-amino-4H-chromene chemistry (Elinson et al., 2008).

Anticancer Properties

- Anticancer Activity: Certain 2-amino-6-bromo-4H-chromen-4-one derivatives have shown promising anticancer activity against human alveolar basal epithelial and epidermoid cancer cell lines. This highlights their potential in developing new anticancer therapies (Kalla et al., 2014).

Drug Resistance in Cancer

- Overcoming Drug Resistance in Cancer: Ethyl 2-amino-6-bromo-4H-chromene-3-carboxylate derivatives have been studied for their ability to mitigate drug resistance and synergize with cancer therapies in leukemia cells. These studies are crucial for developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-bromo-4H-chromen-4-one . These factors could include pH, temperature, and the presence of other molecules.

Future Directions

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

properties

IUPAC Name |

2-amino-6-bromochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUZEQPGFLZYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromo-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2859621.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)

![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide](/img/structure/B2859630.png)

![5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile](/img/structure/B2859634.png)

![4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2859636.png)